molecular formula C14H20O B12667475 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one CAS No. 84930-10-9

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one

Cat. No.: B12667475
CAS No.: 84930-10-9
M. Wt: 204.31 g/mol
InChI Key: ABLGZAJOVGRAJX-AATRIKPKSA-N
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Description

1-(3,7,7-Trimethylbicyclo(410)hept-3-en-2-yl)-2-buten-1-one is a chemical compound with the molecular formula C14H20O It is known for its unique bicyclic structure, which includes a bicyclo[410]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[4.1.0]heptane ring system, which can be derived from readily available starting materials such as 2-carene.

    Reaction Conditions: The key steps involve cyclization reactions under controlled conditions, often using catalysts and specific temperature settings to ensure the formation of the desired bicyclic structure.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted bicyclic compounds

Scientific Research Applications

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of bicyclic systems and to develop new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of certain diseases.

    Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Shares a similar bicyclic structure but differs in functional groups.

    3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-methanol: Contains a hydroxyl group instead of a butenone moiety.

Uniqueness

1-(3,7,7-Trimethylbicyclo(41

Properties

CAS No.

84930-10-9

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(E)-1-(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)but-2-en-1-one

InChI

InChI=1S/C14H20O/c1-5-6-11(15)12-9(2)7-8-10-13(12)14(10,3)4/h5-7,10,12-13H,8H2,1-4H3/b6-5+

InChI Key

ABLGZAJOVGRAJX-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C(=O)C1C2C(C2(C)C)CC=C1C

Canonical SMILES

CC=CC(=O)C1C2C(C2(C)C)CC=C1C

Origin of Product

United States

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